6-(3-Chlorophenyl)pyridin-2(1H)-one
Description
Significance of Pyridinone Frameworks in Synthetic and Medicinal Chemistry
Pyridinone frameworks are considered privileged structures in drug discovery, demonstrating a wide array of biological activities including antimicrobial, antiviral, and anticancer properties. Their significance stems from their ability to act as both hydrogen bond donors and acceptors, a crucial feature for interacting with biological targets. nih.gov The inherent chemical properties of the pyridinone ring allow for the fine-tuning of a molecule's physicochemical characteristics, such as polarity and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The versatility of the pyridinone scaffold has led to its incorporation into numerous clinically approved drugs.
Overview of Heterocyclic Scaffolds in Ligand Design and Molecular Probes
Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements, are ubiquitous in nature and form the backbone of a vast number of pharmaceuticals. Their structural diversity and ability to engage in various non-covalent interactions make them ideal scaffolds for the design of ligands that can selectively bind to proteins and other biological macromolecules. This selectivity is paramount in the development of targeted therapies and sophisticated molecular probes for studying biological processes.
Genesis of Substituted Pyridin-2(1H)-one Structures: A Historical Perspective
The synthesis of substituted pyridin-2(1H)-ones has evolved significantly over the years. Early methods often involved multi-step procedures with harsh reaction conditions. However, the drive for more efficient and environmentally benign processes has led to the development of innovative synthetic strategies. Modern approaches, such as multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, have enabled the construction of a diverse library of pyridinone derivatives with a high degree of structural complexity and functional group tolerance. nih.govorganic-chemistry.org These advancements have been instrumental in expanding the chemical space available for drug discovery and materials science.
Contextualizing 6-(3-Chlorophenyl)pyridin-2(1H)-one within Pyridinone Research
This compound belongs to the class of 6-aryl-pyridin-2(1H)-ones. The introduction of an aryl group at the 6-position of the pyridinone ring can significantly influence the molecule's electronic properties and three-dimensional shape, thereby affecting its biological activity. The presence of a chlorine atom on the phenyl ring further modifies these properties, potentially enhancing binding affinity to target proteins or altering metabolic stability. Research into 6-aryl-pyridin-2-one derivatives has explored their potential as inhibitors of various enzymes and as modulators of cellular signaling pathways. rsc.orgrsc.org
While specific, in-depth research dedicated solely to this compound is not extensively documented in publicly available literature, its chemical identity is confirmed by its Chemical Abstracts Service (CAS) number: 154476-87-6. The general synthetic routes and known biological activities of related 6-aryl-pyridin-2(1H)-ones provide a framework for understanding the potential properties and research interest in this particular compound.
Structure
3D Structure
Properties
IUPAC Name |
6-(3-chlorophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-9-4-1-3-8(7-9)10-5-2-6-11(14)13-10/h1-7H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBGSFNRDMUDSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679026 | |
| Record name | 6-(3-Chlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154476-87-6 | |
| Record name | 6-(3-Chlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 3 Chlorophenyl Pyridin 2 1h One and Its Derivatives
Established Synthetic Pathways for 2(1H)-Pyridinones
The construction of the 2(1H)-pyridinone core is achievable through several well-established synthetic routes. These methods, including cyclization reactions, multi-component approaches, and functionalization strategies, provide a versatile toolkit for chemists.
Cyclization Reactions for Pyridinone Ring Formation
Intramolecular cyclization is a fundamental strategy for forming the pyridinone ring. One such method involves the cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides in the presence of a base to yield 3-substituted 4,6-dimethylpyridin-2(1H)-ones. researchgate.net Another approach utilizes the reaction of 2-cyanoacetamide (B1669375) with benzylideneacetone (B49655) in the presence of potassium tert-butoxide to produce 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one. researchgate.net
Transition metal-catalyzed [2+2+2] cycloaddition reactions represent another powerful method for the de novo construction of the pyridine (B92270) ring system. nih.govacsgcipr.org These reactions assemble the heterocyclic core from simpler, acyclic precursors, such as alkynes and nitriles, offering a high degree of convergence and atom economy. nih.govacsgcipr.org The use of different metal catalysts can influence the reaction's efficiency and regioselectivity. nih.gov
Furthermore, pyridinium (B92312) 1,4-zwitterions have emerged as reactive intermediates for synthesizing various heterocyclic compounds, including those containing a pyridinone core, through formal (3+2) and (5+n) cyclization reactions. mdpi.comdp.tech
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants. rsc.orgrsc.org This approach is particularly valuable for creating diverse libraries of pyridinone derivatives for drug discovery. researchgate.netresearchgate.net
Several MCRs for synthesizing functionalized 2(1H)-pyridinones have been reported. For instance, a three-component reaction of aromatic aldehydes, malononitrile, and a 4-hydroxy-2-pyridone derivative can yield pyrano[3,2-c]pyridones in high yields. rsc.orgnih.gov Another example is a four-component reaction involving an aldehyde, malononitrile, an acetyl-substituted coumarin, and sodium hydroxide, which produces 4-aryl-6-[benzo[f]coumarin-3-yl]-3-cyano-2(1H)-pyridones. rsc.orgnih.gov The key advantages of these MCRs often include mild reaction conditions, high yields, and simple work-up procedures. rsc.orgresearchgate.netnih.gov
The following table summarizes examples of multi-component reactions used in the synthesis of pyridinone derivatives.
| Reactants | Product Type | Key Features | Reference(s) |
| Aromatic aldehydes, malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Pyrano[3,2-c]pyridones | Short reaction times, high yields, green solvent | rsc.orgnih.gov |
| Aromatic aldehydes, malononitrile, acetyl-3H-benzo[f]chromen-3-one, NaOH | 4-Aryl-6-[benzo[f]coumarin-3-yl]-3-cyano-2(1H)-pyridones | Solventless, shorter reaction time, simple workup | rsc.orgnih.gov |
| Aromatic aldehydes, substituted acetophenones, phenyl acetamides | 3,4,6-Triaryl-2(1H)-pyridones | One-pot, high temperature | rsc.orgnih.gov |
| 3-Formylchromones, Meldrum's acid, primary amines | Highly functionalized pyridin-2(1H)-ones | Sequential MCR, high yields | researchgate.net |
Classical Functionalization and Coupling Strategies
The functionalization of a pre-existing pyridinone ring is a common strategy to introduce diverse substituents. The electronic properties of the 2-pyridone ring, with its electron-rich C3 and C5 positions and electron-deficient C6 position, guide the site-selectivity of these reactions. nih.gov
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are extensively used to introduce aryl or heteroaryl groups onto the pyridinone scaffold. researchgate.netnih.govproprogressio.hu This reaction typically involves the coupling of a halo-substituted pyridinone with a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.govproprogressio.hursc.org The reactivity of the halogen substituent often follows the order I > Br > Cl, although successful couplings with chloro derivatives have been reported. nih.govproprogressio.hu The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.netrsc.org
For instance, the Suzuki-Miyaura coupling of 6-chloro-5-dialkylaminopyridazinone with various arylboronic acids has been successfully carried out under microwave irradiation to produce 6-aryl substituted pyridazinones. nih.gov The site-selectivity of Suzuki-Miyaura couplings on polyhalogenated pyridines can be influenced by both electronic and steric factors of the substituents present on the ring. rsc.org
Novel and Green Synthetic Approaches for 6-(3-Chlorophenyl)pyridin-2(1H)-one
In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.comnih.govresearchgate.net The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.govnih.gov
Several syntheses of pyridinone derivatives have been successfully adapted to microwave conditions. For example, the synthesis of novel pyridine derivatives has been achieved through a one-pot, four-component reaction under microwave irradiation in ethanol, resulting in excellent yields and short reaction times (2–7 minutes). nih.gov Microwave irradiation has also been employed for the Suzuki-Miyaura cross-coupling of 6-chloropyridazinones, facilitating the reaction smoothly and in moderate to good yields within 30 minutes. nih.gov Furthermore, the synthesis of pyridine glycosides has been accomplished under solvent-free microwave conditions using solid supports like silica (B1680970) gel, highlighting the environmentally friendly nature of this technique. nih.gov
The following table presents a comparison of conventional and microwave-assisted synthesis for certain pyridinone derivatives.
| Reaction | Conventional Method | Microwave-Assisted Method | Reference(s) |
| Synthesis of polyfunctionalized pyrido[2,3-b]indoles | Longer reaction times, lower yields | Shorter reaction times, higher yields | mdpi.com |
| Synthesis of pyridine derivatives from p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, and ammonium (B1175870) acetate | Longer reaction time | 2-7 minutes, 82-94% yield | nih.gov |
| Suzuki-Miyaura coupling of 6-chloropyridazinones | Not specified | 30 minutes, moderate to good yields | nih.gov |
| Synthesis of pyridine glycosides | Not specified | Solvent-free, rapid procedure | nih.gov |
Metal-Free Catalysis in Pyridinone Synthesis
While metal-catalyzed reactions are highly effective, the use of transition metals can present challenges related to cost, toxicity, and removal of metal residues from the final product. Consequently, there is growing interest in developing metal-free catalytic systems. nih.govacs.orgresearchgate.net
Metal-free approaches for pyridine synthesis often rely on the use of organocatalysts or Lewis acids to promote the desired transformations. nih.gov For instance, a metal-free method for the regioselective phosphonation of pyridines has been developed using a Lewis acid (BF3·OEt2) to activate the pyridine ring towards nucleophilic attack. nih.gov Another strategy involves the photochemical functionalization of pyridines using an organocatalyst, which proceeds via pyridinyl radicals to achieve distinct positional selectivity compared to classical Minisci reactions. acs.org
Additionally, catalyst- and solvent-free thermal multicomponent reactions have been developed for the green synthesis of N-nonsubstituted 2-pyridones. rsc.org These reactions proceed through a domino Knoevenagel condensation/Michael addition/ring opening/ring closure sequence and offer advantages such as the use of commercially available, low-toxicity reagents and environmental benignity. rsc.org
Eco-Friendly Reaction Conditions
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyridin-2(1H)-one derivatives. These methodologies aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
One prominent eco-friendly approach is the use of microwave irradiation, often in combination with green solvents like ethanol. nih.govacs.orgresearchgate.net Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while providing pure products in excellent yields (82-94%). nih.govacs.org This technique offers a significant advantage over conventional heating methods by ensuring rapid and uniform heating of the reaction mixture. researchgate.net
Another sustainable strategy involves employing water as a reaction medium. nih.gov One-pot, multi-component reactions conducted "on-water" provide an efficient and environmentally benign protocol for synthesizing complex heterocyclic systems. nih.gov These reactions can proceed without the need for a catalyst, and the products can often be isolated through simple filtration after cooling, minimizing the need for extensive purification with organic solvents. nih.gov
Ultrasound-promoted synthesis represents another pillar of green chemistry applied to the formation of pyridin-2(1H)-one cores. researchgate.net Ultrasonication enhances chemical transformations by reducing energy consumption and often leads to improved product selectivity. researchgate.net Four-component reactions catalyzed by piperidine (B6355638) under ultrasound irradiation have been described for the efficient, one-pot synthesis of 1,2,3,4-tetrahydropyridine derivatives, highlighting the broad applicability of this energy-efficient method. researchgate.net
Table 1: Comparison of Eco-Friendly Synthetic Methods for Pyridinone Derivatives
| Method | Key Features | Typical Solvents | Advantages | Source |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating via dielectric polarization | Ethanol | Short reaction times (2-7 min), excellent yields (82-94%), high purity | nih.govacs.org |
| "On-Water" Synthesis | Water as the reaction medium, often catalyst-free | Water | Environmentally benign, simple workup, good to excellent yields | nih.gov |
| Ultrasound Irradiation | Acoustic cavitation enhances reactivity | Various | Reduced energy consumption, shorter reaction times, enhanced selectivity | researchgate.net |
Optimization of Reaction Conditions and Yield Enhancement
Maximizing the yield of the target compound is a central goal in synthetic chemistry, achieved through the systematic optimization of reaction conditions. Key parameters that are often varied include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of reagents.
In the context of synthesizing aryl-substituted pyridines, Suzuki-Miyaura cross-coupling reactions are common. The yield of such reactions can be significantly enhanced by carefully selecting the catalyst system, such as Pd(PPh₃)₄ in a mixed solvent system. rsc.org For reactions occurring in biphasic systems with low substrate solubility, the introduction of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can lead to a significant improvement in yields. rsc.org
The choice of oxidant and its stoichiometry can also be critical. In some cascade reactions, dioxygen from the air can serve as the sole, green oxidant. researchgate.net In other cases, screening a variety of chemical oxidants is necessary to find one that promotes the reaction efficiently without leading to side products. researchgate.net
Temperature is another crucial variable that can influence not only the reaction rate but also the product distribution (selectivity). For instance, in certain cycloaddition reactions, higher temperatures favor the formation of the thermodynamically controlled product, leading to improved regioselectivity (e.g., from a 60:40 to an 88:12 ratio of isomers). nih.gov However, excessively high temperatures can lead to decomposition, necessitating a careful balance to maximize yield. nih.gov Continuous-flow reactor technology allows for precise control over parameters like temperature and residence time, facilitating rapid optimization. nih.gov
Table 2: Examples of Reaction Optimization for Yield Enhancement
| Reaction Type | Parameter Optimized | Condition | Observation | Source |
|---|---|---|---|---|
| Cu(II)-catalyzed Oxidation | Catalyst System | Addition of TBAB (phase-transfer catalyst) | Significant improvement in yield for biphasic reaction | rsc.org |
| Cascade Cycloaddition | Oxidant | Dioxygen (air) | Acts as an efficient and green oxidant | researchgate.net |
| Cycloaddition | Temperature | Increased from room temperature to 100-130 °C | Improved regioselectivity from 60:40 to >88:12 | nih.gov |
| Suzuki-Miyaura Coupling | Catalyst/Solvent | Pd(PPh₃)₄ in toluene-methanol-water | High yields for C-C cross-coupling | rsc.org |
Advanced Structural Elucidation and Spectroscopic Characterization of 6 3 Chlorophenyl Pyridin 2 1h One
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. The analysis of the IR spectrum for 6-(3-Chlorophenyl)pyridin-2(1H)-one relies on identifying the characteristic vibrational frequencies associated with its distinct structural components: the pyridin-2(1H)-one ring and the 3-chlorophenyl substituent.
The pyridin-2(1H)-one moiety exists in tautomeric equilibrium with its corresponding pyridin-2-ol form, but the one form is generally predominant in the solid state. Key absorptions in the IR spectrum confirm the presence of the pyridinone structure. A prominent absorption band is expected for the carbonyl (C=O) stretching vibration, typically observed in the region of 1640-1680 cm⁻¹. The N-H stretching vibration of the lactam group usually appears as a broad band in the 3000-3400 cm⁻¹ range, often overlapping with C-H stretching bands.
The aromatic nature of both the pyridine (B92270) and the phenyl rings gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while C=C ring stretching vibrations produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The presence of the chlorine atom on the phenyl ring is indicated by a C-Cl stretching band, which is expected in the fingerprint region, generally between 700 and 850 cm⁻¹. Data from related compounds, such as 3-Chloro-2-hydroxypyridine, can provide reference points for these assignments. nih.gov
A summary of the expected characteristic IR absorption bands for this compound is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (Lactam) | N-H Stretch | 3000 - 3400 (Broad) |
| Carbonyl | C=O Stretch | 1640 - 1680 (Strong) |
| Aromatic Ring | C-H Stretch | 3000 - 3100 (Medium) |
| Aromatic Ring | C=C Stretch | 1400 - 1600 (Multiple) |
| Chloro-Aromatic | C-Cl Stretch | 700 - 850 (Strong) |
| Pyridinone Ring | Ring Vibrations | Fingerprint Region |
This table represents predicted values based on characteristic functional group frequencies. Actual experimental values may vary.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, as well as detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking.
For a molecule like this compound, a single-crystal X-ray diffraction analysis would reveal:
The exact conformation of the molecule, including the dihedral angle between the pyridine and phenyl rings.
Precise measurements of all bond lengths (e.g., C=O, C-N, C-C, C-Cl) and angles.
The packing arrangement of the molecules in the crystal lattice.
The nature and geometry of intermolecular forces, which are crucial for understanding the physical properties of the solid.
Despite the power of this technique, a search of the current scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray structure for this compound. While crystal structures for numerous related compounds containing chlorophenyl and pyridine or pyridazinone moieties have been reported, this specific information for the title compound is not available at present. nih.govnih.govresearchgate.net The determination of its crystal structure would require the growth of a suitable single crystal followed by experimental diffraction analysis.
Chromatographic Purity and Retention Time Analysis (HPLC, GC)
Chromatographic techniques are essential for verifying the purity of a synthesized compound and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose. The choice between HPLC and GC depends on the compound's volatility and thermal stability. Given its structure, this compound is amenable to analysis by both techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of moderately polar, non-volatile compounds. A reversed-phase HPLC (RP-HPLC) method would be the standard approach for this compound. In this method, the compound is separated based on its partitioning between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase. The retention time (tᵣ) is a characteristic parameter for a compound under a specific set of conditions but is not an absolute constant. Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, typically with detection by UV spectroscopy at a wavelength where the compound exhibits strong absorbance. nih.gov
A typical set of starting conditions for the HPLC analysis of this compound is outlined in the table below.
| Parameter | Typical Conditions |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |
| Detector | UV-Vis Diode Array Detector (DAD) at ~254/310 nm |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25 °C) |
| Injection Vol. | 10 µL |
Gas Chromatography (GC)
GC is a powerful technique for compounds that are volatile and thermally stable. While this compound has a relatively high molecular weight, it can be analyzed by GC, often at elevated temperatures. The compound is vaporized and separated based on its interaction with a stationary phase coated on the inside of a long capillary column. Flame Ionization Detection (FID) or Mass Spectrometry (MS) are common detection methods. GC-MS provides not only retention time and purity information but also mass spectral data that confirms the compound's identity. nih.gov Pyridine-containing compounds are routinely analyzed by GC, though care must be taken to ensure compatibility with the column's stationary phase. researchgate.net
The table below summarizes typical GC conditions applicable for this analysis.
| Parameter | Typical Conditions |
| Column | Capillary, e.g., HP-5MS (5% Phenyl Methyl Siloxane) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temp. | 250 - 280 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) |
| Detector | Mass Spectrometer (MS) or Flame Ionization (FID) |
| Detector Temp. | 280 - 300 °C |
By employing these chromatographic methods, the purity of a sample of this compound can be determined with high accuracy, ensuring its suitability for further use.
Computational Chemistry and Molecular Modeling Studies of 6 3 Chlorophenyl Pyridin 2 1h One
Conformational Analysis and Energy Landscapes
There is currently no published research detailing the conformational analysis or energy landscapes of 6-(3-Chlorophenyl)pyridin-2(1H)-one. Such studies would be crucial to understanding the three-dimensional shapes the molecule can adopt, their relative stabilities, and the energy barriers between different conformations. This information is fundamental for predicting how the molecule might interact with a biological target.
Molecular Docking Simulations with Target Proteins (e.g., Phosphodiesterase 4D)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Although pyridinone scaffolds are known to be investigated as inhibitors of enzymes like phosphodiesterases, specific molecular docking studies for this compound with PDE4D have not been reported in the accessible scientific literature.
Prediction of Binding Modes and Affinities
Without molecular docking studies, there are no predictions for the binding modes or binding affinities of this compound with PDE4D or any other protein. This information would typically include calculations of binding energy, which indicate the strength of the interaction.
Identification of Key Interacting Residues
Consequently, there is no information available on the key amino acid residues within a target protein's binding pocket that might interact with this compound. Identifying these interactions is a critical step in understanding the mechanism of action and for the rational design of more potent and selective molecules.
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Dynamics
Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. No molecular dynamics simulation studies have been published for a complex between this compound and any target protein.
Analysis of Dynamic Interactions within Binding Pockets
As no MD simulations have been reported, there is no analysis of the dynamic interactions, such as hydrogen bonds or hydrophobic contacts, that would occur between this compound and a protein binding pocket over time.
Conformational Changes upon Ligand Binding
Similarly, the conformational changes that a target protein might undergo upon the binding of this compound have not been studied or reported.
Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and reactivity of molecules. For compounds similar to this compound, such as other substituted pyridinones and chlorophenyl derivatives, QM calculations provide valuable data on their fundamental properties. researchgate.net
Studies on related structures, like cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one, have utilized DFT methods to determine geometric parameters, which were found to be in good agreement with experimental X-ray diffraction data. researchgate.net Similar calculations for this compound would involve optimizing its 3D geometry to find the most stable conformation.
A key aspect of QM calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that a molecule is more reactive and prone to intramolecular charge transfer. researchgate.netresearchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's electronic properties. These descriptors provide a theoretical basis for understanding the molecule's behavior in chemical reactions.
Table 1: Key Electronic Properties Derived from QM Calculations
| Property | Symbol | Formula | Significance |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. researchgate.net |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. researchgate.net |
| Chemical Softness | S | 1 / (2η) | The reciprocal of hardness, indicating a higher tendency to react. researchgate.net |
| Dipole Moment | µ | - | Measures the overall polarity of the molecule. researchgate.net |
| Polarizability | α | - | Describes the molecule's ability to form instantaneous dipoles. researchgate.net |
This table presents theoretical electronic properties that are typically calculated for compounds like this compound using Quantum Mechanical methods. The specific values would be obtained from computational software packages like GAUSSIAN.
Furthermore, Molecular Electrostatic Potential (MEP) surface analysis is often performed to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential (red/yellow regions) around the electronegative oxygen and nitrogen atoms of the pyridinone ring and the chlorine atom, indicating nucleophilic centers. In contrast, positive potential (blue regions) would be expected around the hydrogen atoms.
Pharmacophore Modeling and Virtual Screening Based on this compound Structure
Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. nih.gov The this compound structure, containing features like a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), an aromatic ring, and a hydrophobic chlorine substituent, serves as an excellent scaffold for developing such models.
The process begins by aligning a set of active compounds that share the pyridinone core to identify common chemical features. For instance, in a study on pyridin-2(1H)-one derivatives as potential anti-cancer agents, pharmacophore models were constructed that included features such as aromatic sub-sites, which were found to be crucial for potent activity. nih.gov A typical pharmacophore model for this class of compounds might consist of hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov
Table 2: Example of a Pharmacophore Hypothesis for Pyridinone Derivatives
| Feature Type | Number of Features | Role in Binding |
| Hydrogen Bond Acceptor (A) | 2 | Interacts with donor groups in the receptor pocket. nih.gov |
| Hydrogen Bond Donor (D) | 1 | Interacts with acceptor groups in the receptor pocket. nih.gov |
| Aromatic Ring (R) | 1 | Engages in π-π stacking or hydrophobic interactions. nih.gov |
| Hydrophobic Region (H) | 2 | Fits into hydrophobic pockets of the target protein. nih.gov |
Once a statistically significant pharmacophore model is developed and validated, it can be used as a 3D query to perform virtual screening on large chemical databases. nih.gov This process filters vast libraries of compounds to identify novel molecules that match the pharmacophore and are therefore likely to possess the desired biological activity. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. nih.gov For example, virtual screening campaigns have successfully identified novel inhibitor scaffolds for targets like pteridine (B1203161) reductase 1 by using pharmacophore hypotheses to filter compound databases. nih.gov The pyridin-2-one scaffold itself is considered a broadly applied pharmacophore in drug discovery. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models use molecular descriptors—numerical values that characterize the physicochemical, topological, or electronic properties of the molecules—to predict the activity of new, unsynthesized compounds. nih.govbookpi.org
For derivatives of the pyridin-2(1H)-one scaffold, several QSAR studies have been conducted to guide the design of more potent inhibitors for various biological targets. These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). ewha.ac.krnih.govnih.gov
CoMFA calculates steric and electrostatic fields around the aligned molecules to explain their activity differences.
CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed picture of the structure-activity relationship. nih.gov
A recent study on pyridin-2-one derivatives as mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors developed robust 3D-QSAR models using CoMFA and CoMSIA. nih.govresearchgate.net The high correlation coefficients (R²) and predictive abilities (Q²) of these models indicated their reliability. nih.govmdpi.com The resulting 3D contour maps from these analyses provide a visual guide for optimization, showing where bulky, electron-withdrawing, or hydrophobic groups might enhance or diminish activity. ewha.ac.krnih.gov For instance, the contour maps might suggest that an electronegative substituent at a specific position on the phenyl ring is favorable for activity. nih.gov
Table 3: Representative Statistical Results from 3D-QSAR Studies on Pyridinone-like Scaffolds
| Study/Target | Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (Test Set) | Key Descriptors/Fields | Ref |
| mIDH1 Inhibitors | CoMFA | 0.765 | 0.980 | - | Steric, Electrostatic | nih.govresearchgate.net |
| mIDH1 Inhibitors | CoMSIA | 0.770 | 0.997 | - | Steric, Electrostatic, etc. | nih.govresearchgate.net |
| CCR5 Antagonists | CoMFA | 0.787 | 0.962 | 0.855 | Steric, Electrostatic | nih.gov |
| CCR5 Antagonists | CoMSIA | 0.809 | 0.951 | 0.830 | Steric, Electrostatic, Hydrophobic | nih.gov |
| HIV-1 RT Inhibitors | kNN-QSAR | - | - | - | Molecular Connectivity Indices | nih.gov |
q² represents the internal predictive ability of the model, while r² indicates the goodness of fit. A high predictive r² for an external test set confirms the model's robustness.
These QSAR studies provide invaluable insights for the rational design of new this compound derivatives. By understanding the quantitative impact of different structural modifications—such as changing the substitution pattern on the phenyl ring or altering groups on the pyridinone core—researchers can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.
Structure Activity Relationship Sar and Structure Target Interaction Investigations of 6 3 Chlorophenyl Pyridin 2 1h One Analogs
Impact of Substituents on Pyridinone Ring Modifications
The pyridin-2(1H)-one core is a versatile scaffold that allows for various modifications to modulate the pharmacological properties of the resulting analogs. The nature and position of substituents on this ring system have a profound impact on the biological activity of these compounds.
Modifications to the pyridinone ring can influence several key aspects of a drug molecule's behavior, including its binding affinity, selectivity, and pharmacokinetic properties. For instance, the introduction of different functional groups can alter the electron distribution within the ring, affecting its ability to form crucial interactions with the target protein. mdpi.com The size and lipophilicity of substituents also play a critical role; sterically bulky groups might enhance binding by occupying specific hydrophobic pockets within the active site, but they could also lead to decreased metabolic stability. nih.gov
Research on various pyridinone-based compounds has demonstrated that even minor changes to the ring can lead to significant shifts in activity. For example, the addition of a fluoro substituent at one position might only cause a slight change in binding affinity, while moving it to a different position could result in a substantial decrease. nih.gov This highlights the sensitive nature of the interactions between the pyridinone core and its biological target.
Furthermore, modifications at different positions on the pyridinone ring can be strategically employed to block metabolic pathways, thereby improving the compound's stability and bioavailability. nih.gov The table below summarizes the effects of various substituents on the pyridinone ring based on findings from several studies.
| Modification | Position on Pyridinone Ring | Observed Effect | Reference |
| Introduction of sterically bulky alkyl groups | R1 | Can reduce the potential for glutathione (B108866) (GSH) adduction. | nih.gov |
| Increasing lipophilicity of substituents | R1 | Tended to decrease metabolic stability. | nih.gov |
| Introduction of a methyl group | R3 | Can reduce the potential for GSH adduction. | nih.gov |
| Introduction of a trifluoromethyl group | 4-position | Can significantly affect lipophilicity and metabolic stability. | ontosight.ai |
| Introduction of a carbonitrile group | 3-position | Can participate in various chemical reactions, potentially altering biological activity. | ontosight.ai |
Role of the 3-Chlorophenyl Moiety in Target Recognition and Selectivity
The 6-aryl substituent is a common feature in many pyridin-2(1H)-one-based inhibitors, and the nature of this aryl group is a key determinant of both potency and selectivity. In the case of 6-(3-Chlorophenyl)pyridin-2(1H)-one, the 3-chlorophenyl moiety plays a crucial role in the compound's interaction with its biological target.
Studies on related compounds have shown that the position and nature of the substituent on the phenyl ring are critical for activity. For example, in a series of pyrido[2,3-d]pyrimidin-7-one inhibitors, substitutions at the 3- and 4-positions of a phenylamino (B1219803) moiety led to improved potency and selectivity. researchgate.net This underscores the importance of the substitution pattern on the phenyl ring for achieving desired pharmacological effects.
In the context of PDE4 inhibitors, the 3-chlorophenyl group has been identified as a preferred substituent for achieving selectivity for certain PDE4 subtypes. nih.gov This selectivity is thought to arise from the specific way the 3-chlorophenyl group orients itself within the binding pocket, allowing it to interact favorably with residues that differ between the subtypes.
Allosteric Modulation and Binding Site Specificity
Recent research has revealed that some this compound analogs and related compounds can act as allosteric modulators of their target enzymes. nih.govacs.org This means that instead of binding directly to the active site where the substrate binds, they bind to a different, allosteric site on the enzyme. This binding event induces a conformational change in the enzyme that alters its activity.
The discovery of allosteric binding sites has opened up new avenues for designing more selective and potentially safer drugs. Allosteric sites are often less conserved across different enzyme subtypes compared to the highly conserved active sites. This allows for the development of inhibitors that can target a specific subtype with greater precision, potentially reducing off-target effects.
In the case of PDE4 inhibitors, allosteric modulation has been shown to be a key mechanism for achieving subtype selectivity. nih.gov Some inhibitors are capable of stabilizing a particular conformation of the enzyme, which can either enhance or inhibit its activity. For example, certain compounds can lock the enzyme in an inactive state by causing a regulatory helix to close over the active site. nih.govnih.gov
The binding of these allosteric modulators often involves interactions with regions outside of the primary active site, such as the C-terminal control region (CR3) or the upstream conserved regions (UCRs). nih.govacs.orgnih.gov The ability of a compound to engage these regulatory domains is a critical factor in determining its allosteric effects and subtype selectivity.
Subtype Selectivity Profiling (e.g., PDE4D vs. other PDE4 subtypes)
The phosphodiesterase 4 (PDE4) family is composed of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. While these subtypes share a high degree of similarity in their catalytic domains, there are subtle structural differences that can be exploited to develop subtype-selective inhibitors. nih.gov Achieving selectivity is a major goal in the development of PDE4 inhibitors, as the different subtypes are thought to be associated with different physiological and pathological processes. For instance, inhibition of PDE4D has been linked to therapeutic effects in certain neurological and inflammatory conditions, while inhibition of other subtypes may be associated with unwanted side effects. acs.orgnih.gov
The development of subtype-selective inhibitors has been greatly aided by the elucidation of the crystal structures of the different PDE4 subtypes. nih.gov These structures have revealed key differences in the amino acid composition and conformation of the active sites and allosteric binding pockets. For example, a single amino acid difference in a regulatory helix between PDE4B and PDE4D has been shown to be a critical determinant of inhibitor selectivity. nih.govnih.gov
Several strategies have been employed to develop PDE4D-selective inhibitors based on the this compound scaffold. One approach involves designing compounds that can specifically interact with a phenylalanine residue present in PDE4D but replaced by a tyrosine in other subtypes. acs.org Another strategy focuses on developing allosteric inhibitors that can selectively capture a regulatory helix in PDE4D, leading to its inhibition. acs.org
The table below provides a summary of the inhibitory activities and selectivities of some representative compounds.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| Triazine analog 7 | PDE4B | - | ~6-fold selective for PDE4B vs PDE4D | nih.gov |
| Triazine analog 8 | PDE4B | - | Preferred for PDE4B selectivity | nih.gov |
| (R)-rolipram | PDE4D | - | 5.5-fold selective for PDE4D vs PDE4B | acs.org |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 indicates a more potent inhibitor.
Exploring Scaffold Derivatization for Enhanced Molecular Interactions
To further improve the potency, selectivity, and pharmacokinetic properties of this compound analogs, researchers have explored various strategies for scaffold derivatization. This involves systematically modifying the core structure of the molecule and evaluating the effects of these changes on its biological activity. nih.govresearchgate.net
One common approach is to introduce different substituents at various positions on the pyridinone and phenyl rings. nih.govontosight.ai This allows for a detailed exploration of the structure-activity relationships and the identification of key functional groups and substitution patterns that contribute to optimal activity. For example, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of a related pyrido[2,3-d]pyrimidin-7-one lead compound resulted in enhanced potency and bioavailability. researchgate.net
Another strategy involves modifying the linker between the pyridinone core and the phenyl ring. The length, flexibility, and chemical nature of this linker can have a significant impact on how the molecule fits into the binding site and interacts with the target protein.
Furthermore, the synthesis of novel heterocyclic systems based on the pyridinone scaffold has also been explored. nih.gov This can lead to the discovery of entirely new classes of compounds with unique pharmacological profiles. Through these iterative cycles of design, synthesis, and biological evaluation, researchers can fine-tune the molecular properties of these compounds to achieve the desired therapeutic effects.
Molecular and Biochemical Mechanisms of Action of 6 3 Chlorophenyl Pyridin 2 1h One
Characterization of Enzyme Inhibition Kinetics (e.g., PDE4D inhibition)
There is no publicly available information detailing the enzyme inhibition kinetics of 6-(3-Chlorophenyl)pyridin-2(1H)-one. Research on analogous structures suggests that if this compound were to act as an enzyme inhibitor, its characterization would involve the following methodologies.
The initial step in characterizing a potential enzyme inhibitor is the determination of its half-maximal inhibitory concentration (IC50). This value quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The inhibition constant (Ki) is a more specific measure of the inhibitor's binding affinity to the enzyme. The determination of these values is fundamental in drug discovery and development. For related pyridinone derivatives, these values have been established for their respective targets, such as PDE3 and PDE4. researchgate.net
The mode of inhibition describes how an inhibitor interacts with an enzyme and its substrate. An inhibitor can be competitive, non-competitive, or allosteric. A competitive inhibitor binds to the active site of the enzyme, preventing the substrate from binding. A non-competitive inhibitor binds to a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. Allosteric inhibitors bind to an allosteric site, a location on the enzyme distinct from the active site, inducing a conformational change that affects the enzyme's activity. Understanding the type of inhibition is crucial for elucidating the inhibitor's mechanism of action. Studies on related phosphodiesterase inhibitors have explored these different modes of inhibition. nih.gov
Ligand-Induced Conformational Changes in Target Proteins
The binding of a ligand, such as an inhibitor, to its target protein often induces conformational changes in the protein's three-dimensional structure. These changes can be critical for the inhibitor's effect, either by directly blocking the active site or by allosterically modulating the enzyme's function. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are employed to study these structural alterations at an atomic level. While there is no specific data on this compound, research on other enzyme inhibitors has detailed such ligand-induced conformational shifts.
Downstream Molecular Pathway Modulation (e.g., cAMP pathway regulation)
If this compound were to inhibit a phosphodiesterase like PDE4, it would modulate downstream signaling pathways. PDEs are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. google.com Inhibition of PDE4 would lead to an accumulation of intracellular cAMP, subsequently activating protein kinase A (PKA) and influencing various downstream targets. This modulation of the cAMP pathway is a key mechanism for the anti-inflammatory and other therapeutic effects of PDE4 inhibitors. justia.comgoogle.com
Biophysical Characterization of Ligand-Target Complexes (e.g., SPR, ITC)
To fully understand the interaction between a ligand and its target protein, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are utilized. SPR measures the binding and dissociation kinetics of the interaction in real-time, providing on- and off-rates. ITC directly measures the heat changes associated with the binding event, allowing for the determination of thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). This information provides a comprehensive thermodynamic profile of the ligand-target interaction.
Cellular Target Engagement Studies (e.g., CETSA)
Confirming that a drug candidate interacts with its intended target within a cellular environment is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful technique used to assess target engagement in intact cells and tissues. The principle of CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability. By heating cells treated with the compound and then quantifying the amount of soluble target protein remaining, it is possible to determine if the compound has engaged with its target.
Derivatization Strategies and Scaffold Optimization Based on 6 3 Chlorophenyl Pyridin 2 1h One
Systematic Modification of the Pyridinone Core and Side Chains
Systematic modification of the 6-(3-chlorophenyl)pyridin-2(1H)-one scaffold is a fundamental strategy in medicinal chemistry to explore the structure-activity relationships (SAR) and improve the therapeutic potential of the lead compound. This involves altering various positions of the pyridinone ring and the pendant chlorophenyl group.
The pyridinone core itself offers several sites for modification. The nitrogen atom at position 1 can be substituted with various alkyl or aryl groups. Additionally, positions 3, 4, and 5 of the pyridinone ring are amenable to the introduction of a wide range of substituents. For instance, the introduction of an amino group at the 3-position of the pyridinone ring has been a key strategy in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). umt.edunih.gov Further modifications of this amino group, such as the attachment of substituted benzyl (B1604629) or pyridylmethyl groups, have led to compounds with potent anti-HIV activity. umt.edu
The 3-chlorophenyl group at the 6-position is another critical area for derivatization. The chlorine atom's position on the phenyl ring can be varied, or it can be replaced with other halogens or different functional groups to probe the electronic and steric requirements of the binding pocket. For example, in the context of topoisomerase inhibitors, the presence of hydroxyl and chlorine moieties at the meta or para position of a phenyl ring attached to a pyridine (B92270) core was found to be favorable for both dual topoisomerase inhibitory activity and cytotoxicity. ewha.ac.kr
The following table summarizes some of the key derivatization sites and the types of modifications that have been explored:
| Modification Site | Types of Modifications | Therapeutic Target/Application |
| Pyridinone N1-position | Alkylation, Arylation | General scaffold optimization |
| Pyridinone C3-position | Amination, Halogenation, Alkylation | HIV-1 Reverse Transcriptase, Kinase Inhibition umt.edunih.gov |
| Pyridinone C4 & C5-positions | Alkylation, Introduction of fused rings | HIV-1 Reverse Transcriptase bjmu.edu.cn |
| Phenyl Ring (at C6) | Substitution pattern (ortho, meta, para), Halogen variation (F, Br, I), Introduction of other functional groups (e.g., cyano, methoxy) | Topoisomerase Inhibition, General SAR studies ewha.ac.krnih.gov |
These systematic modifications allow for a comprehensive exploration of the chemical space around the this compound scaffold, leading to the identification of derivatives with optimized biological activity and drug-like properties.
Bioisosteric Replacements for Functional Group Optimization
Bioisosteric replacement is a powerful strategy in drug design used to optimize physicochemical and pharmacological properties by substituting one functional group with another that has similar steric and electronic characteristics. drughunter.com This approach has been effectively applied to derivatives of the this compound scaffold to enhance potency, improve metabolic stability, and reduce toxicity.
A common bioisosteric replacement involves the phenyl ring. For instance, replacing the phenyl ring with various heteroaromatic rings can significantly impact biological activity. In the development of progesterone (B1679170) receptor (PR) antagonists, replacing a phenyl group with a 5'-cyanopyrrol-2'-yl moiety in related scaffolds led to a switch in functional activity to PR agonism, highlighting the profound effect of such replacements. nih.gov While this specific example is not on the 6-phenylpyridin-2(1H)-one core itself, it illustrates the principle of how bioisosteric replacement of the aryl group can dramatically alter biological outcomes.
Another area for bioisosteric replacement is the chlorine atom on the phenyl ring. It can be substituted with other groups of similar size and electronegativity, such as a trifluoromethyl group or a cyano group. These changes can alter the electronic distribution of the molecule and its interactions with the target protein.
Furthermore, within the pyridinone ring itself, functional groups can be replaced. For example, a carboxylic acid group, if present, could be replaced by a tetrazole ring, a common bioisostere. nih.gov The replacement of an isoxazole (B147169) heterocycle with a pyridine or oxadiazole in related azacyclic compounds has been shown to result in ligands with high affinity for nicotinic cholinergic receptors. nih.gov
The table below provides examples of potential bioisosteric replacements for the this compound scaffold:
| Original Functional Group | Bioisosteric Replacement | Potential Advantage |
| Phenyl ring | Thiophene, Pyridine, Thiazole | Improved solubility, Altered metabolic profile, Novel intellectual property nih.gov |
| Chlorine atom | Trifluoromethyl (CF3), Cyano (CN), Methyl (CH3) | Modified lipophilicity, Altered electronic interactions |
| Pyridinone oxygen | Thione (sulfur) | Altered hydrogen bonding capacity |
| Amide/Urea Linker (in derivatives) | Triazole, Tetrazole | Increased metabolic stability, Improved pharmacokinetic properties nih.gov |
By employing bioisosteric replacements, medicinal chemists can fine-tune the properties of the this compound scaffold to develop drug candidates with superior profiles.
Fragment-Based Design Approaches Leveraging the Pyridinone Scaffold
Fragment-based drug discovery (FBDD) has emerged as a powerful method for identifying high-affinity ligands by starting with small, low-molecular-weight fragments that bind to a biological target. researchgate.net The this compound scaffold and its constituent parts are well-suited for such an approach.
In FBDD, the pyridinone ring itself can be considered a core fragment. Libraries of diverse pyridinone fragments can be screened against a target protein to identify initial hits. Once a pyridinone fragment with even weak binding affinity is identified, it can be grown or linked with other fragments to create more potent molecules. researchgate.netnih.gov
For example, a fragment library could contain various substituted pyridinones, including the 6-phenylpyridin-2(1H)-one core. If this core fragment is found to bind to a target, subsequent optimization efforts can focus on modifying the phenyl ring and other positions on the pyridinone ring to enhance binding affinity and selectivity. This "fragment growing" strategy allows for a more efficient exploration of chemical space compared to high-throughput screening of large, complex molecules. researchgate.net
Another FBDD strategy is "fragment linking," where two different fragments that bind to adjacent sites on the target protein are connected via a linker. The this compound scaffold can be deconstructed into its pyridinone and chlorophenyl fragments. If both fragments are found to bind to a target, they can be re-linked in various orientations to optimize their interaction with the protein.
The discovery of a novel class of bacterial topoisomerase inhibitors started with a fragment molecule, 1-ethyl-3-(2-pyridyl)urea, which had modest enzyme inhibition. This initial hit was then optimized by incorporating acids and acid isosteres at the 5-pyridyl position, leading to improved potency and antibacterial activity. nih.gov This exemplifies how a simple pyridyl-containing fragment can serve as the starting point for developing a potent drug candidate.
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Iterations
Both structure-based drug design (SBDD) and ligand-based drug design (LBDD) are iterative processes that heavily rely on computational methods to guide the optimization of lead compounds like this compound.
Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, typically from X-ray crystallography or NMR spectroscopy. crystaledges.org This structural information allows for the rational design of ligands that can fit into the binding site with high affinity and selectivity. For instance, if the crystal structure of a kinase in complex with a pyridinone inhibitor is available, researchers can visualize the key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov This knowledge guides the design of new derivatives of this compound with modifications aimed at strengthening these interactions or forming new ones. nih.govurotoday.com The process is cyclical: a new compound is designed, synthesized, and tested, and its co-crystal structure with the target is determined to inform the next round of design. crystaledges.org
Ligand-Based Drug Design (LBDD) is utilized when the structure of the target is unknown, but a set of molecules that bind to it (ligands) have been identified. nih.gov LBDD methods, such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, rely on the information from these known active ligands. A pharmacophore model identifies the essential three-dimensional arrangement of functional groups required for biological activity. For a series of active this compound derivatives, a pharmacophore model might include a hydrogen bond donor/acceptor from the pyridinone ring, a hydrophobic feature from the chlorophenyl group, and specific steric volumes. This model can then be used to screen virtual libraries for new compounds that match the pharmacophore or to guide the design of new derivatives with improved activity. 3D-QSAR analysis, such as Comparative Molecular Field Analysis (CoMFA), can provide contour maps that indicate where steric bulk or electrostatic charge is favorable or unfavorable for activity, guiding further optimization. ewha.ac.kr
The iterative cycle of design, synthesis, and testing is central to both SBDD and LBDD, allowing for the progressive refinement of the this compound scaffold to yield highly potent and selective drug candidates.
Analytical Method Development for Research Applications of 6 3 Chlorophenyl Pyridin 2 1h One
Development of High-Throughput Screening (HTS) Assays for Analog Evaluation
High-throughput screening (HTS) is essential for rapidly evaluating large libraries of chemical analogs to identify promising lead compounds. Given that many pyridinone derivatives are developed as kinase inhibitors, HTS assays for analogs of 6-(3-Chlorophenyl)pyridin-2(1H)-one are often designed to measure the inhibition of specific protein kinases. frontiersin.orgselleckchem.com These assays must be robust, miniaturizable, and suitable for automation. nih.gov
Commonly employed HTS formats include:
Luminescence-Based Assays: These assays measure the activity of a kinase by quantifying the amount of ATP remaining after the phosphorylation reaction. The kinase reaction is coupled with a luciferase enzyme, which produces a light signal proportional to the ATP concentration. A potent inhibitor will result in less ATP consumption and a stronger luminescent signal. youtube.com
Fluorescence Resonance Energy Transfer (FRET): FRET assays use a fluorescently labeled peptide substrate. When the kinase phosphorylates the substrate, a specific antibody that recognizes the phosphorylated epitope and is labeled with a second fluorophore is added. When the antibody binds, the two fluorophores are brought into close proximity, allowing for energy transfer and a detectable change in the fluorescence signal. youtube.com
Time-Resolved Fluorescence (TRF): This method is an advancement on FRET that uses lanthanide chelates as donors, which have a longer fluorescence lifetime. This allows for a time-gated measurement that reduces background interference from scattered light and autofluorescent compounds, resulting in a cleaner signal. youtube.com
A typical HTS campaign would involve screening a library of analogs of this compound to determine their half-maximal inhibitory concentration (IC50) against a target kinase. The results allow for the establishment of structure-activity relationships (SAR).
Table 1: Representative High-Throughput Screening Data for Analogs Against a Target Kinase
| Compound ID | Analog Structure | IC50 (nM) |
| 1 | This compound | 150 |
| 1a | 6-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one | 75 |
| 1b | 6-(3-Bromophenyl)pyridin-2(1H)-one | 120 |
| 1c | 6-(3-Chlorophenyl)-4-methylpyridin-2(1H)-one | 25 |
| 1d | 6-(2-Chlorophenyl)pyridin-2(1H)-one | 850 |
This data illustrates how modifications to the core structure can significantly impact potency, guiding the synthesis of more effective inhibitors.
Quantitative Analysis in Complex Biological Matrices (e.g., cell lysates, in vitro assay solutions)
To understand a compound's behavior in biological systems, it is crucial to accurately measure its concentration in complex mixtures like cell lysates or the solutions from in vitro assays. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of quantitative analysis due to its high sensitivity, selectivity, and speed. nih.govnih.gov
A validated LC-MS/MS method for this compound would involve the following steps:
Sample Preparation: Proteins in the biological matrix (e.g., plasma, cell lysate) are precipitated, typically by adding a cold organic solvent like methanol (B129727) or acetonitrile. nih.gov The sample is then centrifuged, and the supernatant containing the analyte is collected.
Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system. Separation is commonly achieved on a reverse-phase C18 column using a mobile phase gradient of water and an organic solvent (e.g., acetonitrile), often with a small amount of acid like formic acid to improve peak shape. nih.govhelixchrom.com
Mass Spectrometric Detection: The analyte is ionized, typically using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting the specific mass-to-charge ratio (m/z) of the parent ion and a specific fragment ion, creating a highly selective transition that minimizes interference from other molecules in the matrix.
Method validation is performed to ensure reliability, assessing parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ). nih.govnih.gov
Table 2: Typical Validation Parameters for an LC-MS/MS Method
| Parameter | Description | Typical Acceptance Criteria |
| Linear Range | The concentration range over which the method is accurate and precise. | 1 - 2,000 ng/mL |
| LLOQ | The lowest concentration that can be reliably quantified. | Signal-to-Noise > 10 |
| Accuracy | The closeness of measured values to the true value. | Within ±15% of nominal value |
| Precision | The degree of scatter among replicate measurements. | Coefficient of Variation (CV) < 15% |
| Matrix Effect | The influence of co-eluting matrix components on ionization. | Monitored but should be minimal and consistent. |
Radiosynthesis of Labeled Analogs for Target Occupancy Studies
Radiolabeled analogs are indispensable tools for in vivo studies, particularly for target occupancy assessments using Positron Emission Tomography (PET). PET imaging allows for the non-invasive visualization and quantification of a drug binding to its target in a living organism. mdpi.combohrium.com For a compound like this compound, a suitable analog would be labeled with a short-lived positron-emitting isotope such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 110 min). frontiersin.org
The development of a PET radiotracer involves several key stages:
Precursor Synthesis: A non-radioactive precursor molecule is designed and synthesized that can be rapidly converted into the final radiolabeled compound in the last step of the synthesis.
Radiolabeling: The radioactive isotope, produced in a cyclotron, is incorporated into the precursor molecule. numberanalytics.com For example, [¹¹C]methyl iodide could be used to add a methyl group to a nitrogen or oxygen atom on the pyridinone ring, or [¹⁸F]fluoride could be used to displace a leaving group on the chlorophenyl ring in an analog designed for this purpose.
Purification and Formulation: The crude reaction mixture must be rapidly purified, typically using HPLC, to isolate the desired radiolabeled compound with high radiochemical purity. numberanalytics.com The final product is then formulated in a biocompatible solution for injection.
These target occupancy studies provide critical information on the relationship between drug concentration and target engagement, which is vital for optimizing therapeutic strategies.
Methodologies for Stability and Metabolic Fate Assessment in In Vitro Systems
Understanding the metabolic stability of a compound is critical for predicting its in vivo pharmacokinetic properties, such as half-life and bioavailability. nih.govnuvisan.com In vitro assays using subcellular fractions or whole cells are the primary methods for early assessment of a compound's metabolic fate. wuxiapptec.com
Key in vitro systems for assessing the stability of this compound include:
Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes. wuxiapptec.com The compound is incubated with liver microsomes (from human and relevant preclinical species) and the cofactor NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its intrinsic clearance (CLint) and half-life (t½). nih.gov
Liver S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, allowing for the assessment of both Phase I and Phase II (conjugation) metabolic pathways. wuxiapptec.com
Hepatocytes: Using intact liver cells (fresh or cryopreserved) provides the most comprehensive in vitro model, as it contains the full complement of metabolic enzymes and cofactors in their natural cellular environment. nuvisan.com These assays can identify the major metabolites formed, which are then structurally characterized using high-resolution mass spectrometry.
Table 3: Representative Metabolic Stability Data for this compound in Liver Microsomes
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45 | 30.8 |
| Rat | 18 | 77.0 |
| Mouse | 12 | 115.5 |
| Dog | 62 | 22.3 |
| Monkey | 55 | 25.2 |
These results help researchers identify potential species differences in metabolism and predict the compound's clearance in humans. nuvisan.com Compounds with very high clearance (short half-life) may be rapidly eliminated from the body, limiting their therapeutic efficacy.
Future Research Directions and Unexplored Avenues for 6 3 Chlorophenyl Pyridin 2 1h One Scaffold
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The development of novel and sustainable synthetic routes is paramount for the efficient and environmentally conscious production of 6-(3-Chlorophenyl)pyridin-2(1H)-one and its analogs. Future research should focus on the following areas:
Green Chemistry Approaches: The principles of green chemistry should be integrated into the synthesis of these compounds. This includes the use of environmentally benign solvents like water or ethanol, the development of catalyst-free reactions, and the utilization of energy-efficient methods such as microwave and ultrasound-assisted synthesis. acs.orgnih.govrsc.org The exploration of deep eutectic solvents (DES), which are non-toxic and biodegradable, also presents a promising avenue for greener synthesis.
Novel Catalytic Systems: The development of novel catalysts, such as iron-catalyzed or copper-catalyzed cyclization reactions, can provide more efficient and selective pathways to the pyridinone core. nih.govnih.gov Biocatalysis, using enzymes to catalyze specific steps, could also offer a highly selective and sustainable alternative to traditional chemical methods.
| Synthetic Approach | Key Features | Potential Advantages |
| One-Pot Multicomponent Reactions | Multiple reactants combined in a single step. | Increased efficiency, reduced waste, time-saving. |
| Green Chemistry Methods | Use of green solvents, catalysts, and energy sources. | Environmentally friendly, reduced toxicity, improved safety. |
| Novel Catalytic Systems | Exploration of new metal-based or biocatalysts. | Higher selectivity, milder reaction conditions, increased yields. |
Application of Artificial Intelligence and Machine Learning in Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery and development process for compounds like this compound.
Predictive Bioactivity Models: Machine learning algorithms, such as random forests and deep neural networks, can be trained on existing data to build predictive models for the bioactivity of novel pyridinone derivatives. frontiersin.orgacs.org These models can rapidly screen virtual libraries of compounds, prioritizing those with the highest predicted potency and selectivity for PDE4 or other targets.
De Novo Drug Design: Generative AI models can be employed to design entirely new pyridinone-based molecules with desired pharmacological properties. rsc.org These models can explore a vast chemical space to identify novel scaffolds with improved efficacy and reduced off-target effects.
Synthesis Pathway Optimization: AI-driven retrosynthesis tools can predict the most efficient and cost-effective synthetic routes for novel pyridinone analogs. nih.govresearchgate.net These tools can analyze vast reaction databases to identify optimal reaction conditions, reagents, and catalysts, significantly accelerating the synthesis process.
Investigation of Allosteric Sites beyond PDE4D for Broader Target Engagement
While this compound is primarily known as a PDE4 inhibitor, the pyridinone scaffold has the potential to interact with a broader range of biological targets through allosteric modulation. frontiersin.orgrsc.org Allosteric modulators bind to a site on the protein distinct from the active site, offering the potential for greater selectivity and a more nuanced pharmacological response.
Future research should explore the potential of this compound and its derivatives to act as allosteric modulators for other targets, including:
G-Protein Coupled Receptors (GPCRs): Pyridinone and pyrimidinone derivatives have been identified as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 3 (mGluR3) and positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor. frontiersin.orgnih.govresearchgate.net
Ion Channels: The pyridinone scaffold could be explored for its potential to allosterically modulate various ion channels.
Other Enzymes: Beyond PDE4, other enzyme families could be susceptible to allosteric modulation by pyridinone-based compounds.
The discovery of novel allosteric targets for this scaffold would significantly expand its therapeutic potential beyond inflammatory diseases.
Development of Advanced Probes for Mechanistic Elucidation
To gain a deeper understanding of the mechanism of action of this compound and its analogs, the development of advanced chemical probes is crucial.
Fluorescent Probes: The pyridinone scaffold can be functionalized with fluorophores to create fluorescent probes. nih.govresearchgate.netrsc.org These probes can be used to visualize the subcellular localization of the compound and its target engagement in living cells, providing valuable insights into its mechanism of action. Ratiometric fluorescent probes based on the 2-pyridone unit have been developed for the specific detection of singlet oxygen. rsc.org
Photoaffinity Probes: The incorporation of a photoreactive group, such as an aryl azide, into the this compound structure can generate photoaffinity probes. acs.orgacs.org Upon photoactivation, these probes form a covalent bond with their target protein, enabling its identification and characterization. This technique is particularly useful for identifying novel or unexpected binding partners.
These advanced probes will be invaluable tools for elucidating the complex biology of the this compound scaffold and identifying new therapeutic opportunities.
Computational Predictions for Molecular Interaction Networks and Systems Biology
Computational approaches are essential for understanding the complex molecular interactions of this compound and predicting its effects at a systems level.
Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding mode of this compound and its analogs within the active site of PDE4 and other potential targets. nih.govfrontiersin.org Molecular dynamics simulations can then be used to study the stability of these interactions and to understand the dynamic behavior of the protein-ligand complex.
In Silico Off-Target Prediction: Computational tools can be used to predict potential off-target interactions of this compound. nih.govfrontiersin.org By screening the compound against a large panel of known protein structures, it is possible to identify potential unintended binding partners, which can help to anticipate and mitigate potential side effects.
Systems Biology Approaches: By integrating data from various sources, including proteomics, transcriptomics, and metabolomics, systems biology models can be constructed to predict the global effects of this compound on cellular networks. This approach can help to identify key pathways modulated by the compound and to understand its polypharmacological effects.
These computational methods will be instrumental in guiding the rational design of more selective and effective drugs based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(3-chlorophenyl)pyridin-2(1H)-one, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via multi-step protocols involving condensation reactions between chlorophenyl precursors and pyridinone intermediates. For example, fluorinated analogs of pyridin-2(1H)-ones are synthesized using one-pot reactions with trifluoromethyl groups introduced via radical trifluoromethylation or nucleophilic substitution . Yield optimization may involve varying catalysts (e.g., Pd-based), solvents (DMSO/THF), or temperature gradients. Reaction monitoring via TLC and purification by column chromatography (eluent: MeOH/DCM gradients) is recommended .
Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?
- Methodology : Combine spectroscopic and crystallographic techniques:
- IR spectroscopy : Identify carbonyl (C=O) stretches near 1676–1720 cm⁻¹ and NH/OH vibrations (3155–3232 cm⁻¹) .
- NMR : Analyze and spectra for aromatic proton environments (δ 7.41–8.95 ppm) and substituent effects (e.g., chloro-phenyl deshielding) .
- X-ray crystallography : Use SHELX software (e.g., SHELXL/SHELXS) for refinement, resolving potential disorder in the pyridinone ring or chlorophenyl orientation .
Q. What safety precautions are required when handling this compound in laboratory settings?
- Methodology : Adopt OSHA/GHS-compliant protocols:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to minimize inhalation of aerosols (H335 risk) .
- Waste disposal : Collect residues in sealed containers for incineration or licensed hazardous waste treatment .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the biological activity of this compound derivatives?
- Methodology :
- Targeted modifications : Introduce polar groups (e.g., nitro, morpholino) at C-3/C-4 positions to improve solubility and binding affinity, as seen in second-generation pyridinone hybrids .
- Computational modeling : Perform docking studies (e.g., AutoDock) to predict interactions with targets like HIV-1 reverse transcriptase or DPP-4 .
- In vitro assays : Evaluate IC values against mutant viral strains or enzyme isoforms to assess resistance profiles .
Q. What strategies can mitigate low solubility and bioavailability in this compound analogs?
- Methodology :
- Prodrug design : Attach hydrolyzable groups (e.g., esters) to the pyridinone ring, enhancing metabolic stability .
- Co-crystallization : Use co-formers like succinic acid to create salt forms with improved aqueous solubility .
- Nanoparticle encapsulation : Employ PLGA or liposomal carriers for sustained release in pharmacokinetic studies .
Q. How can crystallographic challenges (e.g., twinning or disorder) in this compound crystals be resolved?
- Methodology :
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data or PART instructions to model disordered moieties .
- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., Cl···π contacts) .
Q. What experimental approaches are suitable for evaluating the environmental toxicity of this compound?
- Methodology :
- Ecotoxicology assays : Test acute toxicity in Daphnia magna (LC) or algal growth inhibition (OECD 201/202 guidelines) .
- Degradation studies : Perform photolysis/hydrolysis experiments under simulated environmental conditions (pH 5–9, UV light) .
- Bioaccumulation : Measure log values (octanol-water partitioning) to predict environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
